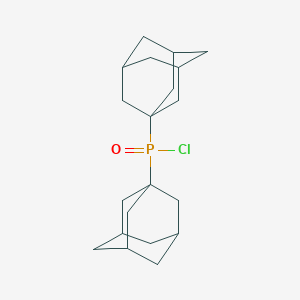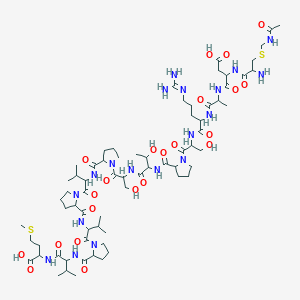
3-(4-hidroxi-3-metoxifenil)propanoato de metilo
Descripción general
Descripción
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate is a natural product found in Dianthus longicalyx with data available.
Aplicaciones Científicas De Investigación
Intermediario Sintético
El 3-(4-hidroxi-3-metoxifenil)propanoato de metilo puede servir como un intermediario sintético en la producción de otras moléculas complejas . Sus grupos funcionales lo convierten en un compuesto versátil que puede sufrir diversas reacciones químicas.
Producción de Agentes Antidiabéticos
Este compuesto puede usarse en la síntesis de agonistas del receptor acoplado a proteína G 40, que tienen potencial como agentes antidiabéticos . Estos agonistas pueden estimular la secreción de insulina de forma dependiente de la glucosa, ofreciendo un nuevo enfoque para el tratamiento de la diabetes tipo 2.
Acoplamiento Enzimático de Sacáridos a Proteínas
Se puede usar en el acoplamiento enzimático de sacáridos a proteínas . Este proceso es importante en el campo de la química de bioconjugados, que implica la modificación química de biomoléculas como proteínas y carbohidratos.
Investigación y Desarrollo
Dada su estructura única, el this compound se puede utilizar en investigación y desarrollo para estudiar sus propiedades y posibles aplicaciones .
Ciencia de Materiales
En el campo de la ciencia de materiales, este compuesto podría usarse potencialmente en el desarrollo de nuevos materiales con propiedades únicas .
Cromatografía
Este compuesto se puede utilizar en estudios de cromatografía. Dada su estructura única, puede servir como un estándar o compuesto de prueba en el análisis cromatográfico .
Safety and Hazards
The compound has been classified with hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-10-7-8(3-5-9(10)12)4-6-11(13)15-2/h3,5,7,12H,4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTCYIZPTRRYOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40335186 | |
| Record name | Methyl 3-(4-Hydroxy-3-methoxyphenyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56024-44-3 | |
| Record name | Methyl 3-(4-Hydroxy-3-methoxyphenyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What other phenolic compounds were found alongside Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate in Chenopodium album?
A1: The study identified a variety of phenolic compounds in Chenopodium album along with Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate. These include cinnamic acid, 4-hydroxy-cinnamic acid, ferulic acid, methyl ferulate, sinapic acid, 4-(1-hydroxyethyl)-2-methoxyphenol, vanillyl alcohol, 4-(hydroxymethyl)-2-methoxyphenol, 4-hydroxy-3-methoxybenzoic acid, and 4-vinylphenol. [] You can find more details about these compounds and their isolation in the original research article: .
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B136700.png)
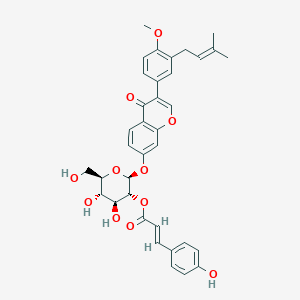

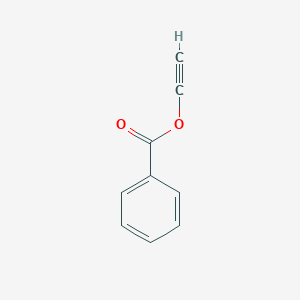
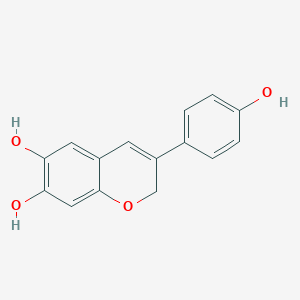
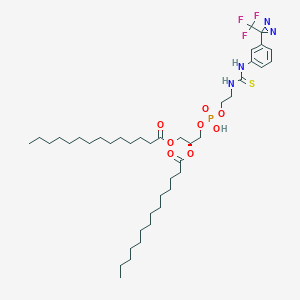


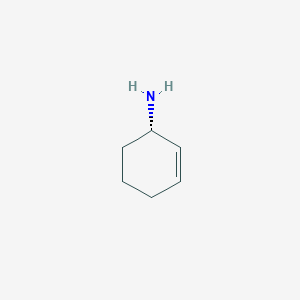
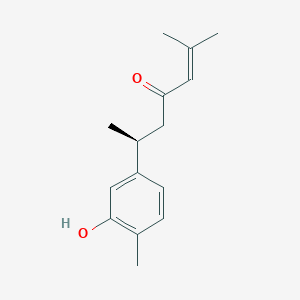
![Ethanone, 1-tricyclo[3.2.1.03,6]oct-3-yl-(9CI)](/img/structure/B136731.png)
